molecular formula C10H14N2O B12997838 N-[2-(methylamino)ethyl]benzamide CAS No. 243990-74-1

N-[2-(methylamino)ethyl]benzamide

Cat. No.: B12997838
CAS No.: 243990-74-1
M. Wt: 178.23 g/mol
InChI Key: XFBPZMPTMINJJY-UHFFFAOYSA-N
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Description

N-[2-(methylamino)ethyl]benzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-(methylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(methylamino)ethyl]benzamide can be synthesized through the reaction of benzoyl chloride with N-methyl-ethylenediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+H2NCH2CH2NHCH3C6H5CONHCH2CH2NHCH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{NHCH}_3 + \text{HCl} C6​H5​COCl+H2​NCH2​CH2​NHCH3​→C6​H5​CONHCH2​CH2​NHCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylamino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[2-(methylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(methylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ethylbenzamide: Similar structure but with an ethyl group instead of the 2-(methylamino)ethyl group.

    N-methylbenzamide: Lacks the additional ethylamine substitution.

    Benzamide: The parent compound without any substitutions on the amide nitrogen.

Uniqueness

N-[2-(methylamino)ethyl]benzamide is unique due to the presence of the 2-(methylamino)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-[2-(methylamino)ethyl]benzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound

The presence of the methylamino group contributes to its biological activity, influencing interactions with various receptors and enzymes.

The biological activity of this compound can be attributed to its interaction with several biological targets:

  • Sigma Receptors : Research indicates that benzamide derivatives, including this compound, exhibit selectivity for sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R). These receptors are implicated in various physiological processes, including neuroprotection and modulation of pain pathways .
  • Dopaminergic Activity : Similar compounds have shown antagonistic effects on dopaminergic receptors, which may contribute to their efficacy in treating gastrointestinal disorders and neuropsychiatric conditions .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • In Vivo Studies : A study reported that benzamide derivatives exhibited significant antitumor activity against methylnitrosurea-induced mammary adenocarcinoma in rats. The compounds were administered intragastrically, with doses ranging from 7.5 to 12.5 mg/kg/day . The median tumor volumes were significantly reduced compared to untreated controls.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties:

  • Trypanosoma brucei : A derivative demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), with an EC50 value as low as 0.001 μM. This compound showed good oral bioavailability and effectively cured infected mice in experimental models .

Gastrointestinal Motility

Research has indicated that benzamide derivatives can enhance gastrointestinal motility:

  • Prokinetic Effects : Compounds with a similar structure have been shown to stimulate upper gastrointestinal motility through interactions with serotonin receptors (5HT₄), providing therapeutic benefits for conditions like gastroparesis without central nervous system side effects .

Case Studies and Research Findings

StudyCompoundActivityModelResults
Benzamide DerivativeAntitumorRat ModelSignificant reduction in tumor volume
N-(2-aminoethyl)-N-benzyloxyphenyl BenzamideAntiparasiticMouse ModelCured 2 out of 3 infected mice
Metoclopramide DerivativeProkineticHuman TrialsImproved gastrointestinal motility

Properties

CAS No.

243990-74-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]benzamide

InChI

InChI=1S/C10H14N2O/c1-11-7-8-12-10(13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13)

InChI Key

XFBPZMPTMINJJY-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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